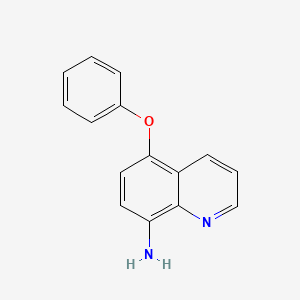

5-Phenoxyquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-phenoxyquinolin-8-amine |

InChI |

InChI=1S/C15H12N2O/c16-13-8-9-14(12-7-4-10-17-15(12)13)18-11-5-2-1-3-6-11/h1-10H,16H2 |

InChI Key |

HUPCFRSFJYXUON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Phenoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 5-phenoxyquinolin-8-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. This guide offers detailed experimental protocols, tabulated characterization data, and visual representations of the synthetic workflow to aid researchers in their scientific endeavors.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process commencing with the nucleophilic aromatic substitution of 5-chloro-8-nitroquinoline with phenol, followed by the reduction of the resulting nitro-intermediate.

Overall Synthetic Scheme

The logical flow of the synthesis is depicted below, outlining the transformation from starting materials to the final product.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 5-Phenoxy-8-nitroquinoline (Intermediate)

-

Reaction Setup: In a round-bottom flask, combine 5-chloro-8-nitroquinoline (1.0 eq), phenol (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq) in dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice water.

-

Extraction and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield 5-phenoxy-8-nitroquinoline as a yellow solid.

Experimental Protocol: Synthesis of this compound (Final Product)

-

Reaction Setup: To a solution of 5-phenoxy-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq).

-

Reaction Conditions: Heat the suspension to reflux (approximately 80-90 °C) for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Characterization Data

The identity and purity of the synthesized this compound were confirmed by various analytical techniques. The key characterization data are summarized in the table below.

| Analysis | Technique | Data |

| Molecular Formula | - | C₁₅H₁₂N₂O |

| Molecular Weight | - | 236.27 g/mol |

| Appearance | Visual | Light brown solid |

| Melting Point | Capillary Method | 87-89 °C |

| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ (ppm): 8.86 (dd, J=4.2, 1.5 Hz, 1H), 8.42 (dd, J=8.5, 1.5 Hz, 1H), 7.42-7.38 (m, 3H), 7.18-7.14 (m, 1H), 7.08-7.04 (m, 2H), 6.91 (d, J=7.8 Hz, 1H), 4.85 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | δ (ppm): 157.5, 148.2, 142.4, 139.6, 134.5, 129.7, 129.5, 123.2, 121.9, 119.8, 116.5, 108.2, 105.1 |

| Mass Spectrometry | ESI-MS | m/z: 237.1 [M+H]⁺ |

Experimental Workflow

The comprehensive workflow from synthesis to final characterization is illustrated in the following diagram.

Caption: High-level experimental workflow.

The Ascendancy of Quinoline-8-Amine Derivatives: A Technical Odyssey from Malaria to Modern Medicine

For Immediate Release

[CITY, State] – A comprehensive technical guide released today charts the remarkable journey of quinoline-8-amine derivatives, from their pivotal role in the fight against malaria to their emerging potential in oncology and infectious diseases. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the discovery, history, and evolving therapeutic landscape of this critical class of compounds.

The guide meticulously chronicles the development of key quinoline-8-amine derivatives, beginning with the synthesis of pamaquine in 1924, a landmark achievement that demonstrated the power of synthetic chemistry in combating infectious diseases. It further details the subsequent evolution to primaquine in 1945 and the more recent approval of tafenoquine, highlighting the relentless pursuit of improved efficacy and safety profiles.

This technical guide provides a wealth of information, including detailed experimental protocols for the synthesis of these vital medicines, extensive quantitative data on their antimalarial, anticancer, and antimicrobial activities, and a visual exploration of their mechanisms of action through detailed signaling pathway diagrams.

A Legacy Forged in the Fight Against Malaria

The history of quinoline-8-amine derivatives is inextricably linked with the global effort to combat malaria. Pamaquine, synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924, was the second synthetic antimalarial drug discovered and proved to be significantly more effective than quinine.[1] This breakthrough paved the way for further research, leading to the synthesis of primaquine in 1945 at Columbia University.[2] Primaquine became a cornerstone of malaria treatment, particularly for its ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease.

The development of this class of drugs continued with tafenoquine, which was developed by the Walter Reed Army Institute of Research. Tafenoquine offers the advantage of a single-dose administration for the radical cure of P. vivax malaria, a significant improvement over the 14-day course of primaquine.

Beyond Malaria: Unlocking New Therapeutic Frontiers

While their impact on malaria is undeniable, the therapeutic potential of quinoline-8-amine derivatives extends far beyond this single disease. This guide explores the growing body of research demonstrating their efficacy as anticancer and antimicrobial agents.

Several studies have highlighted the in vitro activity of novel 8-aminoquinoline derivatives against various cancer cell lines. For instance, certain 5-aryl-8-aminoquinoline derivatives have shown potent activity against human melanoma and colon cancer cell lines. Furthermore, the antimicrobial properties of these compounds are being increasingly recognized, with studies demonstrating their effectiveness against a range of bacterial and fungal pathogens.

This comprehensive guide serves as an invaluable resource for the scientific community, providing the foundational knowledge and detailed data necessary to spur further innovation in the development of quinoline-8-amine derivatives for a wide range of therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various quinoline-8-amine derivatives.

Table 1: In Vitro Antimalarial Activity of Quinoline-8-Amine Derivatives against Plasmodium falciparum

| Compound | Strain | IC50 (nM) | Reference |

| Primaquine | 3D7 | 1,800 | [3] |

| Primaquine | HB3 | 1,200 | [3] |

| Primaquine | Dd2 (CQ-resistant) | 1,500 | [3] |

| Tafenoquine | - | - | - |

| 5-Aryl-8-aminoquinoline (4bc) | - | Comparable to Primaquine | [4] |

| 5-Aryl-8-aminoquinoline (4bd) | - | Comparable to Primaquine | [4] |

| 5-Aryl-8-aminoquinoline (4be) | - | Comparable to Primaquine | [4] |

Table 2: In Vitro Anticancer Activity of Quinoline-8-Amine Derivatives

| Compound | Cell Line | Activity | Reference |

| 5-Aryl-8-aminoquinoline derivatives | Human melanoma (A375) | IC50 values ranging from 5 to 8 | [4] |

| 8-Hydroxyquinoline-derived complexes | Human melanoma (A375) | IC50 < 10 µM | [5] |

| 8-Hydroxyquinoline-derived complexes | Human colon cancer (HCT-116) | IC50 < 10 µM | [5] |

Table 3: In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline derivative (8) | E. faecium (vancomycin-resistant) | 4 | [6] |

| Indolizinoquinoline-5,12-dione derivative (7) | E. coli ATCC25922 | 2 | [6] |

| Indolizinoquinoline-5,12-dione derivative (7) | S. aureus (MRSA) | 2 | [6] |

| Quinoline-based amide (3c) | S. aureus | 2.67 | [7] |

| Quinoline-based amide (3c) | C. albicans | 5.6 | [7] |

| Rhodamine incorporated quinoline derivative (27-32) | M. tuberculosis H37Ra | 1.66–9.57 | [6] |

| Quinoline-8-sulfonohydrazide derivative (QST10) | C. albicans | 31.25 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key quinoline-8-amine derivatives.

Synthesis of 8-Amino-6-methoxyquinoline

The precursor for many quinoline-8-amine derivatives, 8-amino-6-methoxyquinoline, can be synthesized via a Skraup reaction followed by reduction.

-

Skraup Reaction to form 6-methoxy-8-nitroquinoline: 4-methoxy-2-nitroaniline is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid. The mixture is heated, leading to the cyclization and formation of the quinoline ring system.[9][10]

-

Reduction of the Nitro Group: The resulting 6-methoxy-8-nitroquinoline is then reduced to 8-amino-6-methoxyquinoline. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) or by catalytic hydrogenation.[9]

Synthesis of Pamaquine

Pamaquine can be synthesized through the condensation of 8-amino-6-methoxyquinoline with a suitable side chain.

-

Preparation of the Side Chain: A common precursor for the side chain is 1-diethylamino-4-bromopentane.

-

Condensation: 8-amino-6-methoxyquinoline is reacted with 1-diethylamino-4-bromopentane. This condensation reaction typically involves heating the reactants, often in the presence of a base to neutralize the hydrobromic acid formed during the reaction.[11]

Synthesis of Primaquine

The synthesis of primaquine follows a similar strategy to that of pamaquine, with a different side chain.

-

Preparation of the Side Chain: A key intermediate is 5-nitro-2-pentanone, which can be prepared from the reaction of methyl vinyl ketone and nitromethane.[12]

-

Condensation and Reduction: 6-methoxy-8-aminoquinoline is condensed with 5-nitro-2-pentanone to form an imine intermediate. This intermediate is then reduced to yield primaquine.[12] The reduction can be carried out using methods like catalytic hydrogenation.

Synthesis of Tafenoquine

The synthesis of tafenoquine is a more complex multi-step process. One reported route involves the following key steps:

-

Formation of the Quinoline Core: The synthesis often starts with the construction of a substituted quinoline ring system.

-

Introduction of the Phenoxy Side Chain: A key step is the nucleophilic aromatic substitution (SNAr) reaction to attach the 3-(trifluoromethyl)phenoxy group at the 5-position of the quinoline ring.

-

Formation of the 8-Amino Group: A nitro group at the 8-position is reduced to an amino group.

-

Attachment of the Diaminopentane Side Chain: The final step involves the alkylation of the 8-amino group with a protected diaminopentane side chain, followed by deprotection to yield tafenoquine.

Signaling Pathways and Mechanisms of Action

The biological activity of quinoline-8-amine derivatives is intrinsically linked to their metabolic activation and subsequent effects on cellular processes. The mechanism of action of primaquine, the most studied compound in this class, provides a key example.

Metabolic Activation of Primaquine

Primaquine is a prodrug that requires metabolic activation by host enzymes to exert its therapeutic effects. The primary pathway involves the cytochrome P450 enzyme CYP2D6.[13][14][15][16][17][18]

As illustrated in the diagram, primaquine is metabolized by two main pathways. The monoamine oxidase A (MAO-A) pathway leads to the formation of carboxyprimaquine, which is an inactive metabolite.[13][15] The crucial activation step is mediated by CYP2D6, which hydroxylates primaquine to form active metabolites, such as 5-hydroxyprimaquine.[13][15][16][17] These hydroxylated metabolites are unstable and undergo redox cycling, a process that generates reactive oxygen species (ROS).[13] The resulting oxidative stress is believed to be responsible for the death of the malaria parasite.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel quinoline-8-amine derivatives typically follow a structured workflow.

This workflow begins with the rational design and synthesis of new derivatives, followed by rigorous purification and structural characterization. Promising compounds are then screened for their biological activity in a battery of in vitro assays. Lead candidates with high efficacy and low cytotoxicity advance to in vivo studies in animal models to evaluate their therapeutic potential, pharmacokinetics, and safety profile before consideration for clinical development.

References

- 1. Pamaquine - Wikipedia [en.wikipedia.org]

- 2. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. CN111217747A - Preparation method of pamaquine - Google Patents [patents.google.com]

- 12. CN103396360A - Method for preparing primaquine diphosphate - Google Patents [patents.google.com]

- 13. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scholar.usuhs.edu [scholar.usuhs.edu]

- 15. researchgate.net [researchgate.net]

- 16. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 5-Phenoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity are paramount to its potential success as a therapeutic agent. Among these, solubility and stability stand out as critical hurdles that can dictate the trajectory of a compound's journey from the laboratory to the clinic. This technical guide provides a comprehensive framework for assessing the solubility and stability of a promising, yet uncharacterized, molecule: 5-Phenoxyquinolin-8-amine.

While specific experimental data for this compound is not yet publicly available, this document serves as a robust methodological guide for researchers. It outlines standard experimental protocols and data presentation strategies that are essential for the thorough characterization of this and other novel compounds. The following sections will detail the established procedures for determining both thermodynamic and kinetic solubility, as well as a comprehensive approach to evaluating chemical stability under various stress conditions as mandated by international guidelines.

Section 1: Solubility Assessment

Aqueous solubility is a crucial determinant of a drug's bioavailability and its suitability for various dosage forms. Understanding both the thermodynamic and kinetic solubility of this compound is a foundational step in its preclinical evaluation.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility and is a critical parameter for formulation development.[1][2] Kinetic solubility , on the other hand, is determined by the precipitation of a compound from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4] This high-throughput screening method is valuable in early discovery to quickly assess a compound's dissolution behavior.[3][4]

Experimental Protocols for Solubility Determination

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[5][6]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to determine the pH-solubility profile.[5][7]

-

Equilibration: Seal the vials and agitate them in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration using a fine-pore filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of this compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

-

Data Analysis: Construct a calibration curve from standard solutions of known concentrations to quantify the solubility in µg/mL or µM.[12]

This method is suitable for higher throughput screening of solubility.[13]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for instance, at 10 mM.[3]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to another microtiter plate containing the desired aqueous buffer (e.g., PBS at pH 7.4). This rapid addition induces precipitation for compounds with low solubility.[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[14]

-

Filtration: Filter the solutions to remove any precipitate.[13]

-

Quantification: Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.[13]

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and organized table.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |

| 0.1 N HCl | 1.2 | 25 | Thermodynamic | HPLC-UV | ||

| Acetate Buffer | 4.5 | 25 | Thermodynamic | HPLC-UV | ||

| Phosphate Buffer | 6.8 | 25 | Thermodynamic | HPLC-UV | ||

| Phosphate-Buffered Saline | 7.4 | 25 | Thermodynamic | HPLC-UV | ||

| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | HPLC-UV |

Visualization: Solubility Determination Workflow

Caption: Thermodynamic Solubility Workflow.

Section 2: Stability Assessment

Evaluating the intrinsic chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Forced degradation, or stress testing, is a key component of this evaluation, as outlined in the ICH guidelines.[15][16] These studies help in the development and validation of stability-indicating analytical methods.[17][18]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[17]

Method Development Outline:

-

Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile or methanol with various aqueous buffers) to achieve optimal separation of the parent compound from potential degradants.

-

Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure the method can resolve all degradation products from the parent peak and from each other.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the drug substance to ensure that the degradation products are generated at a sufficient level for detection and characterization without being excessive.[19]

-

Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[19]

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat under the same conditions as the acidic hydrolysis.[19]

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat.

-

Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by the stability-indicating HPLC method.

-

Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a specified duration (e.g., 24 hours).[20][21]

-

Sample Analysis: Analyze the sample using the stability-indicating HPLC method to quantify the parent compound and any oxidative degradants.

-

Procedure: Expose a solid sample of this compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][22][23] A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by the stability-indicating HPLC method.

-

Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven for a set period.[19]

-

Sample Analysis: Analyze the sample at different time points to determine the extent of thermal degradation.

Data Presentation: Stability

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities under each stress condition.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants | Peak Area of Major Degradant (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ||||

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ||||

| Neutral Hydrolysis | Water | 24 h | 60 | ||||

| Oxidation | 3% H₂O₂ | 24 h | RT | ||||

| Photolytic | 1.2 million lux h, 200 Wh/m² | - | RT | ||||

| Thermal (Solid) | Dry Heat | 48 h | 80 |

Visualization: Forced Degradation Study Workflow

Caption: Forced Degradation Study Workflow.

Conclusion

The comprehensive assessment of solubility and stability is an indispensable phase in the early development of any new chemical entity. For this compound, the application of the standardized protocols detailed in this guide will generate the critical data necessary to inform decisions regarding its formulation, storage, and overall development strategy. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can build a robust physicochemical profile, paving the way for further preclinical and clinical investigations. The structured presentation of this data in clear tables and workflows will ensure that the findings are readily interpretable and communicable among multidisciplinary drug development teams.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. biorelevant.com [biorelevant.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. scispace.com [scispace.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. researchgate.net [researchgate.net]

- 21. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 23. database.ich.org [database.ich.org]

The Expanding Therapeutic Landscape of Novel Quinoline Compounds: A Technical Overview of Biological Activities

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of quinoline-based compounds and their potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document synthesizes recent findings on the diverse biological activities of novel quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of the mechanisms of action.

Quantitative Biological Activity of Novel Quinoline Compounds

The therapeutic potential of quinoline derivatives is underscored by their potent activity across a range of biological assays. The following tables summarize the quantitative data (IC50, MIC, EC50) for various novel quinoline compounds, offering a comparative overview of their efficacy.

Table 1: Anticancer Activity of Novel Quinoline Derivatives

| Compound ID/Series | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | ||||

| Compound 6e | Leukemia (various) | MTT Assay | 0.45 - 0.91 | [1] |

| Compound 6f | Colon Cancer (various) | MTT Assay | 0.45 - 0.91 | [1] |

| Bis-quinoline Isomers | ||||

| Compound 2a | HeLa, HCT116, M14, HT1080 | MTT Assay | <1 | [2] |

| Compound 2b | MCF-7 | MTT Assay | 0.3 | [2] |

| Pyridin-2-one Derivative | ||||

| Compound 4c | Various (60 cell lines) | SRB Assay | 2.21 - 14.50 | [3] |

| Quinoline-based EGFR/HER-2 Inhibitors | ||||

| Compound 5a | MCF-7, A-549 | Antiproliferative Assay | 0.025 - 0.082 | [4] |

| Other Novel Quinoline Derivatives | ||||

| Compound 13e | PC-3, KG-1 | CCK8 Assay | 2.61 / 3.56 | [5] |

| Compound 91b1 | Various cancer cell lines | MTS Assay | Not specified |

Table 2: Antimicrobial Activity of Novel Quinoline Derivatives

| Compound ID/Series | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Iodo-Quinoline Derivatives | ||||

| Various | S. epidermidis, C. parapsilosis | Microdilution | Not specified | [6] |

| Quinoline-based Amide Derivatives | ||||

| Compound 3c | S. aureus | Microdilution | 2.67 | [7] |

| Compounds 3a-3e | G. candidum, C. albicans, etc. | Microdilution | 4 - 8 | [7] |

| Quinoline-based Hydroxyimidazolium Hybrids | ||||

| Compound 7b | S. aureus | Microdilution | 2 | [8] |

| Compounds 7c-d | C. neoformans | Microdilution | 15.6 | [8] |

| N-methylbenzofuro[3,2-b]quinoline Derivative | ||||

| Compound 8 | Vancomycin-resistant E. faecium | Microdilution | 4 | [9] |

| Quinolone Coupled Hybrid | ||||

| Compound 5d | Gram-positive & Gram-negative strains | Agar Dilution | 0.125 - 8 | [10] |

Table 3: Antiviral Activity of Novel Quinoline Derivatives

| Compound ID/Series | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Quinoline Analogues | |||||

| Chloroquine | HCoV-OC43 | HEL | Not specified | 0.12 | [11] |

| Hydroxychloroquine | Coronaviruses | Various | Not specified | 0.12 - 12 | [11] |

| Novel Quinoline Analogues | |||||

| Compound 19 | Enterovirus D68 | RD | CPE Assay | 0.05 - 0.10 | [12] |

| Amodiaquine Derivatives | |||||

| Various | Ebola Virus | Not specified | Not specified | Not specified | [13] |

| Quinoline Derivatives | |||||

| Compound 1 | Dengue Virus Serotype 2 | Vero | Plaque Assay | Not specified | [14] |

| Compound 2 | Dengue Virus Serotype 2 | Vero | Plaque Assay | 0.49 | [14] |

Table 4: Anti-inflammatory Activity of Novel Quinoline Derivatives

| Compound ID/Series | Assay Type | Model | Inhibition/IC50 | Reference |

| Thiazolidinedione-quinoline Hybrids | Cytokine (IFN-γ, TNF-α) Inhibition | In vitro | Significant decrease | [15] |

| Quinoline-related Carboxylic Acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [6] |

| Quinoline-imidazole Hybrids | Anti-inflammatory Assay | In vitro | IC50 = 214.45 µg/mL (Compound c) | [16] |

| Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one Derivatives | Carrageenan-induced rat paw edema | In vivo | Significant activity (Compounds 6a, 6b) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel quinoline compounds.

In Vitro Anticancer Activity

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[3][18]

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test quinoline compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Antimicrobial Susceptibility Testing

2.2.1. Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][19]

-

Preparation of Antimicrobial Plates:

-

Prepare a series of twofold dilutions of the quinoline compound in a suitable solvent.

-

Add a specific volume of each dilution to molten Mueller-Hinton agar (or another appropriate agar medium) to achieve the desired final concentrations.

-

Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antimicrobial agent.

-

-

Inoculum Preparation:

-

Culture the test microorganism overnight.

-

Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

Using a multipoint inoculator or a sterile loop, spot a standardized volume of the inoculum onto the surface of each agar plate.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

MIC Determination:

-

Examine the plates for visible growth.

-

The MIC is the lowest concentration of the quinoline compound that completely inhibits the visible growth of the microorganism.

-

Antiviral Activity Assessment

2.3.1. Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by a compound.[20]

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the quinoline compound.

-

Pre-incubate a known titer of the virus with the different concentrations of the compound for a specific time (e.g., 1 hour).

-

Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.

-

-

Adsorption and Overlay:

-

Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread and allow for plaque formation. The overlay medium should also contain the respective concentrations of the quinoline compound.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Signaling Pathways and Mechanisms of Action

Novel quinoline compounds exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Some quinoline compounds have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[8][10][11][21]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline compounds.

-

MAPK/ERK Pathway: This pathway is critical for transmitting extracellular signals to the nucleus to regulate gene expression and cell fate. Aberrant activation of this pathway is common in cancer.[12][13][22][23][24]

Caption: MAPK/ERK signaling cascade and potential inhibitory targets for quinoline derivatives.

-

Pim-1 Kinase Pathway: Pim-1 kinase is a proto-oncogene that plays a role in cell survival and proliferation. It is a promising target for cancer therapy, and some quinoline derivatives have shown inhibitory activity against it.[6][7][25][26][27]

Caption: The JAK/STAT/Pim-1 signaling axis and its inhibition by quinoline compounds.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological evaluation of novel quinoline compounds, from synthesis to in-depth mechanistic studies.

Caption: A streamlined workflow for the discovery and development of bioactive quinoline compounds.

Conclusion

The diverse biological activities of novel quinoline compounds, supported by robust quantitative data, highlight their significant potential as a scaffold for the development of new therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. Continued exploration of the vast chemical space of quinoline derivatives is warranted to unlock their full therapeutic potential in addressing a wide range of diseases.

References

- 1. youtube.com [youtube.com]

- 2. nanocellect.com [nanocellect.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. cmdr.ubc.ca [cmdr.ubc.ca]

- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. researchhub.com [researchhub.com]

- 19. Agar dilution - Wikipedia [en.wikipedia.org]

- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 25. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of 5-Phenoxyquinolin-8-amine: An Application Note and Protocol for Medicinal Chemistry

For Immediate Release

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry.

This document provides a detailed protocol for the synthesis of 5-phenoxyquinolin-8-amine, a valuable scaffold in medicinal chemistry. The synthesis is a multi-step process commencing with the preparation of 5-chloro-8-nitroquinoline, followed by a copper-catalyzed Ullmann condensation to introduce the phenoxy moiety, and concluding with the reduction of the nitro group to the desired 8-amine. This protocol is designed to be a practical guide for researchers, offering clear methodologies and expected outcomes.

Introduction

The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a phenoxy group at the 5-position and an amine at the 8-position can significantly modulate the pharmacological profile of the quinoline ring system, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable and reproducible three-step synthesis to obtain this target compound.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-nitroquinoline

This procedure is adapted from the method described by Fuson, R. C., et al. (1947).

Materials:

-

2-Nitro-5-chloroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic pentoxide (or other suitable oxidizing agent)

-

Sodium carbonate solution

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

To this mixture, add 2-nitro-5-chloroaniline.

-

Slowly and cautiously add the oxidizing agent (e.g., arsenic pentoxide) in portions with vigorous stirring.

-

Heat the reaction mixture to 140-150 °C for 3-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a sodium carbonate solution until a precipitate is formed.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-chloro-8-nitroquinoline.

| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) |

| 5-Chloro-8-nitroquinoline | 17.2 | 14.6 | ~70 | 147-149 |

Table 1: Representative quantitative data for the synthesis of 5-chloro-8-nitroquinoline.

Step 2: Synthesis of 5-Phenoxy-8-nitroquinoline via Ullmann Condensation

This protocol is adapted from the general procedure for copper-catalyzed O-arylation of phenols by Maiti, D. and Buchwald, S. L. (2010)[1][2].

Materials:

-

5-Chloro-8-nitroquinoline

-

Phenol

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk tube, add 5-chloro-8-nitroquinoline, phenol, CuI, picolinic acid, and K₃PO₄.

-

Evacuate and backfill the tube with argon (repeat this three times).

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture at 110 °C for 24 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenoxy-8-nitroquinoline.

| Compound | Starting Material (g) | Product (g) | Yield (%) | Appearance |

| 5-Phenoxy-8-nitroquinoline | 2.08 | 2.14 | ~80 | Yellow solid |

Table 2: Representative quantitative data for the synthesis of 5-phenoxy-8-nitroquinoline.

Step 3: Reduction of 5-Phenoxy-8-nitroquinoline to this compound

This protocol is a general procedure for the catalytic hydrogenation of a nitro group.

Materials:

-

5-Phenoxy-8-nitroquinoline

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 5-phenoxy-8-nitroquinoline in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat this three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography to yield pure this compound.

| Compound | Starting Material (g) | Product (g) | Yield (%) | Appearance |

| This compound | 2.66 | 2.23 | ~95 | Off-white solid |

Table 3: Representative quantitative data for the synthesis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the synthetic steps.

Caption: Logical workflow of the synthesis protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key building block for medicinal chemistry research. The described three-step sequence is robust and scalable, providing good overall yields. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful replication of this synthesis in a laboratory setting, thereby enabling further exploration of the pharmacological potential of its derivatives.

References

Application Notes and Protocols: 5-Phenoxyquinolin-8-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-phenoxyquinolin-8-amine, a valuable heterocyclic building block for organic synthesis, particularly in the realm of drug discovery and development. The unique structural features of this compound, combining the quinoline scaffold with a phenoxy substituent and a reactive primary amine, make it an attractive starting material for the synthesis of complex molecules with diverse biological activities.

Introduction

This compound belongs to the 8-aminoquinoline class of compounds, which are renowned for their therapeutic properties, most notably as antimalarial agents. The introduction of a phenoxy group at the 5-position is a key structural modification aimed at enhancing metabolic stability and modulating the pharmacological profile of the resulting derivatives. This strategic substitution can block oxidative metabolism at the C-5 position, a common metabolic pathway for many 8-aminoquinolines that can lead to toxicity. As such, this compound serves as a crucial precursor for the development of next-generation pharmaceuticals with improved safety and efficacy profiles.

Key Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its use as a scaffold for the synthesis of novel bioactive molecules. The 8-amino group provides a convenient handle for further functionalization, allowing for the introduction of various side chains and pharmacophores.

1. Development of Antimalarial Agents:

The 8-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with activity against both the blood and liver stages of the Plasmodium parasite.[1][2] 5-Phenoxy-8-aminoquinoline derivatives are analogues of the antimalarial drugs primaquine and tafenoquine.[3] The phenoxy substituent is designed to improve the metabolic profile and reduce the hemolytic toxicity associated with older 8-aminoquinolines.[4][5] By modifying the side chain attached to the 8-amino group, researchers can fine-tune the antimalarial activity, pharmacokinetic properties, and safety of the resulting compounds.

2. Synthesis of Novel Kinase Inhibitors:

The quinoline scaffold is a common feature in many kinase inhibitors. The 5-phenoxy-8-aminoquinoline core can be elaborated to design and synthesize novel inhibitors of various kinases involved in cell signaling pathways implicated in cancer and other diseases. The primary amine at the 8-position can be readily converted into amides, ureas, or other functional groups to interact with the hinge region or other key residues of the target kinase.

3. Preparation of Metal Chelators and Imaging Agents:

The 8-aminoquinoline moiety, similar to the well-known 8-hydroxyquinoline, is an effective chelator for a variety of metal ions. This property can be exploited to develop novel metal-binding compounds for applications in medicinal chemistry (e.g., as metalloenzyme inhibitors) or as fluorescent probes and imaging agents.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step sequence starting from 5-bromo-8-nitroquinoline. The first step involves a copper-catalyzed Ullmann condensation to introduce the phenoxy group, followed by the reduction of the nitro group to the desired primary amine.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound. These protocols are based on established methodologies for similar transformations and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 5-Phenoxy-8-nitroquinoline via Ullmann Condensation

This protocol describes the copper-catalyzed cross-coupling of 5-bromo-8-nitroquinoline with phenol.

Materials:

-

5-Bromo-8-nitroquinoline

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-8-nitroquinoline (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask.

-

Heat the reaction mixture to 140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-phenoxy-8-nitroquinoline.

Table 1: Representative Reaction Conditions for Ullmann Condensation

| Parameter | Condition | Notes |

| Catalyst | Copper(I) iodide (CuI) | Other copper sources (e.g., Cu₂O, nano-CuO) can also be explored.[6] |

| Base | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) can also be used and may improve yields.[7] |

| Solvent | N,N-Dimethylformamide (DMF) | Other high-boiling polar aprotic solvents like DMSO or NMP can be used. |

| Temperature | 140 °C | Temperature may need to be optimized depending on the reactivity of the substrate. |

| Reaction Time | 12-24 hours | Monitor by TLC until the starting material is consumed. |

| Expected Yield | 60-80% | Yields are dependent on the specific conditions and purity of reagents. |

Protocol 2: Synthesis of this compound by Reduction of 5-Phenoxy-8-nitroquinoline

This protocol describes the reduction of the nitro group of 5-phenoxy-8-nitroquinoline to a primary amine using catalytic hydrogenation.

Materials:

-

5-Phenoxy-8-nitroquinoline

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite®

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-phenoxy-8-nitroquinoline (1.0 equiv) in ethanol.

-

Carefully add 10% palladium on carbon (5-10 mol %) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Table 2: Representative Conditions for Nitro Group Reduction

| Parameter | Condition | Notes |

| Catalyst | 10% Palladium on carbon (Pd/C) | Other reduction systems like SnCl₂/HCl or Fe/NH₄Cl can also be used. |

| Hydrogen Source | Hydrogen gas (H₂) | Transfer hydrogenation using sources like ammonium formate can be an alternative. |

| Solvent | Ethanol | Methanol or ethyl acetate can also be used as solvents. |

| Temperature | Room temperature | The reaction is typically exothermic and may not require heating. |

| Reaction Time | 4-12 hours | Monitor by TLC for the disappearance of the starting material. |

| Expected Yield | >90% | Catalytic hydrogenations are generally high-yielding. |

Application Workflow

The following diagram illustrates a general workflow for utilizing this compound as a building block in the synthesis of potential drug candidates.

Biological Activity of 5-Phenoxy-8-Aminoquinoline Analogues

The primary therapeutic interest in this class of compounds is their antimalarial activity. The following table summarizes the in vitro activity of some 5-phenoxy primaquine analogues against the blood stage of Plasmodium falciparum.

Table 3: In Vitro Antimalarial Activity of 5-Phenoxy Primaquine Analogues

| Compound | R Group on Phenoxy Ring | IC₅₀ (µM) vs. P. falciparum | Reference |

| Primaquine | (Reference) | 11.23 ± 0.65 | [2] |

| Analogue 7a | H | 1.15 ± 0.11 | [2] |

| Analogue 7b | 4-F | 1.30 ± 0.09 | [2] |

| Analogue 7c | 4-Cl | 1.05 ± 0.16 | [2] |

| Analogue 7d | 4-Br | 0.89 ± 0.14 | [2] |

| Analogue 7e | 4-CN | 1.48 ± 0.17 | [2] |

| Analogue 7f | 4-OCH₃ | 0.95 ± 0.08 | [2] |

| Analogue 7g | 4-CF₃ | 1.25 ± 0.23 | [2] |

| Analogue 7h | 3,4-diCl | 0.78 ± 0.07 | [2] |

Data presented is for primaquine analogues with a 4-aminopentyl side chain at the 8-position. The data demonstrates that the introduction of a 5-phenoxy group and further substitution on this ring can significantly enhance the antimalarial potency compared to the parent compound, primaquine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key precursor for the development of novel antimalarial agents with potentially improved pharmacological properties. The synthetic protocols and application workflows provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in their synthetic and drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Phenoxyquinolin-8-amine and its Analogs in Cancer Research

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with a broad spectrum of pharmacological activities, including anti-cancer properties. The 8-aminoquinoline and 8-hydroxyquinoline scaffolds, in particular, serve as privileged structures in the design of novel anti-tumor agents. These compounds exert their effects through various mechanisms, including metal chelation, induction of oxidative stress, and modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The introduction of a phenoxy group at the 5-position of the quinoline ring in 5-Phenoxyquinolin-8-amine suggests potential for enhanced lipophilicity and unique electronic properties that could influence its biological activity. These notes provide a comprehensive overview of the potential applications, mechanisms of action, and experimental evaluation of this compound and its analogs in cancer research.

Potential Mechanisms of Action

Based on studies of related 8-aminoquinoline and 8-hydroxyquinoline derivatives, this compound may exhibit anti-cancer activity through one or more of the following mechanisms:

-

Metal Ion Chelation: The 8-aminoquinoline moiety can chelate essential metal ions like iron and copper, which are crucial for the activity of various enzymes involved in cancer cell proliferation, such as ribonucleotide reductase.[1]

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[2][3]

-

Inhibition of Cancer-Specific Enzymes: Certain quinoline derivatives have shown inhibitory activity against specific enzymes that are overexpressed in cancer cells, such as the M2 isoform of pyruvate kinase (PKM2).[4]

-

Modulation of Signaling Pathways: Quinoline-based compounds have been reported to interfere with critical signaling pathways that regulate cell growth, survival, and angiogenesis, such as the PI3K/AKT/mTOR pathway.[5]

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various 8-aminoquinoline and 8-hydroxyquinoline derivatives against different cancer cell lines, providing a reference for the potential potency of novel analogs like this compound.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Phenylaminopyrimido[4,5-c]isoquinolinequinones | Compound 13 | AGS (gastric adenocarcinoma) | Not specified, but noted for selectivity | [6] |

| SK-MES-1 (lung cancer) | ||||

| 8-Hydroxyquinoline Derivatives | 8-hydroxy-2-quinolinecarbaldehyde (3 ) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [7] |

| Hep3B | 6.25±0.034 µg/mL | [7] | ||

| 8-Hydroxyquinoline-Derived Metal Complexes | [VO(L1)2] | A375 (melanoma) | <10 | [8] |

| HCT-116 (colon cancer) | <10 | [8] | ||

| [Ni(L1)2] | A375 (melanoma) | <10 | [8] | |

| HCT-116 (colon cancer) | <10 | [8] | ||

| 8-Hydroxyquinoline-Derived Mannich Bases | Various derivatives | Multidrug-resistant cancer cells | Activity dependent on pKa and metal chelation | [1] |

| Quinoline-1,4-naphthoquinone Hybrids | Compounds 6 and 7 | A549 (lung cancer) | Higher activity than oxygen-linked hybrids | [9] |

| 8-Hydroxyquinoline Analogs | 8-hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | 5-10 fold lower than clioquinol | [10] |

| Quinoline-8-Sulfonamides | Compound 9a | C32 (amelanotic melanoma) | 233.9 µg/mL (0.520 mM) | [4] |

| COLO829 (melanotic melanoma) | 168.7 µg/mL (0.376 mM) | [4] | ||

| MDA-MB-231 (triple-negative breast cancer) | 273.5 µg/mL (0.609 mM) | [4] | ||

| U87-MG (glioblastoma multiforme) | 339.7 µg/mL (0.756 mM) | [4] | ||

| A549 (lung cancer) | 223.1 µg/mL (0.496 mM) | [4] | ||

| Mixed-Ligand Cobalt(III) Complexes | Complex 6 (with dppz and CQ ligands) | Various cancer cell lines | 2 to 14 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted test compound or vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by a test compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Model

This protocol is for evaluating the anti-tumor efficacy of a test compound in a preclinical animal model.[11]

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cell line (e.g., Hep3B)[7]

-

Matrigel

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[7]

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Caption: Postulated induction of apoptosis by this compound via ROS generation.

Caption: Workflow for the preclinical evaluation of a novel anti-cancer quinoline derivative.

Caption: Influence of substitutions on the anti-cancer activity of 8-hydroxyquinolines.

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and cancer cell-selective cytotoxicity of mixed-ligand cobalt(iii) complexes of 8-hydroxyquinolines and phenanthroline bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-Phenoxyquinolin-8-amine as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The core quinoline structure serves as a versatile scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the evaluation of 5-phenoxyquinolin-8-amine, a novel quinoline derivative, as a potential antimicrobial agent.

The methodologies outlined below are based on established protocols for the assessment of novel antimicrobial compounds and are intended to guide researchers in determining the efficacy and safety profile of this compound and its analogues.[3][4] These protocols cover the determination of minimum inhibitory and bactericidal concentrations, as well as in vitro cytotoxicity against mammalian cell lines.

Data Presentation: Antimicrobial Activity

Due to the novelty of this compound, published quantitative data on its specific antimicrobial activity is not yet available. The following table provides a template for presenting such data once obtained, with hypothetical values for illustrative purposes. This structured format allows for a clear and concise comparison of the compound's activity against various microbial strains.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Strain ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 | 16 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 33591 | 16 | 32 |

| Escherichia coli | ATCC 25922 | 32 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |

| Candida albicans | ATCC 90028 | 16 | 32 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a novel antimicrobial agent.[3]

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal inoculums standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

-

Resazurin sodium salt solution (for viability indication)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

-

Prepare the microbial inoculum by diluting the 0.5 McFarland standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Nutrient agar plates

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a nutrient agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells, which is a crucial step in evaluating its potential toxicity.[5][6][7]

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Seed the 96-well plates with the mammalian cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7]

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antimicrobial compound like this compound.

Plausible Signaling Pathway: Inhibition of Bacterial Processes

While the specific mechanism of action for this compound is yet to be determined, many quinoline derivatives are known to exert their antimicrobial effects through various mechanisms, including the chelation of essential metal ions, which can disrupt bacterial enzyme function. The diagram below illustrates a conceptual pathway for such a mechanism.

References

- 1. Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of 5-Phenoxyquinolin-8-amine Derivatives for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), pose a significant and growing challenge to global health. The pathology of these diseases is complex and multifactorial, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and metal ion dyshomeostasis.[1] This complexity necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades.

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of many therapeutic agents.[2][3] Specifically, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have shown significant promise in the context of neurodegeneration. These compounds are known to possess a range of beneficial activities, including inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), modulation of Aβ aggregation, antioxidant properties, and metal chelation.[4][5]